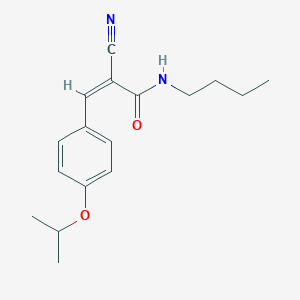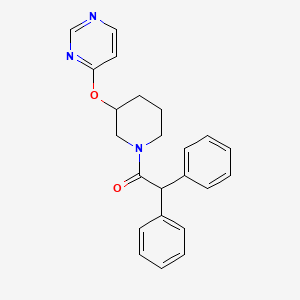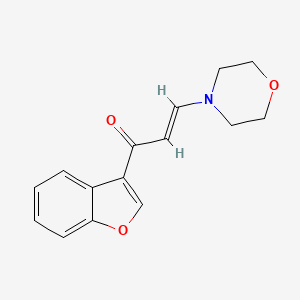![molecular formula C22H18Cl2N4O2 B2401648 N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921578-42-9](/img/structure/B2401648.png)
N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a pyrazolo[4,3-c]pyridine derivative. Pyrazolo[4,3-c]pyridines are a class of compounds that contain a pyrazole ring fused with a pyridine ring . They are known for their diverse biological activities .
Synthesis Analysis
The synthesis of pyrazolo[4,3-c]pyridine derivatives often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent .Molecular Structure Analysis
The molecular structure of pyrazolo[4,3-c]pyridine derivatives can be analyzed using techniques like X-ray crystallography , NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Pyrazolo[4,3-c]pyridine derivatives can undergo various chemical reactions, including substitutions and additions, depending on the functional groups present .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this can be predicted using computational methods. These properties might include its solubility, stability, and reactivity .Applications De Recherche Scientifique
Structural and Chemical Properties
- Structural Analysis and Tautomerism : Studies on similar pyrazolopyridine derivatives have focused on their structural properties and tautomerism. For instance, Quiroga et al. (1999) explored the structural characteristics of related pyrazolo[3,4-b]pyridines, revealing insights into their tautomeric structures both in solution and crystal forms (Quiroga et al., 1999).
Synthesis and Modification
- Synthetic Methods and Derivatives : Research has been conducted on the synthesis of various pyrazolopyridine derivatives, highlighting methodologies for creating structurally related compounds. For example, Grošelj et al. (2015) detailed the synthesis of 1,5-disubstituted pyrazolopyridine carboxamides, showcasing the potential for creating a diverse library of related compounds (Grošelj et al., 2015).
Potential Applications in Material Science
- Optical and Junction Characteristics : Zedan et al. (2020) investigated the optical and diode characteristics of pyridine derivatives, indicating potential applications in material science and electronics (Zedan et al., 2020).
Biological Activity and Therapeutic Potential
- Anticancer and Anti-inflammatory Properties : Rahmouni et al. (2016) explored the anticancer and anti-5-lipoxygenase activities of pyrazolopyrimidines derivatives, suggesting potential therapeutic applications (Rahmouni et al., 2016).
- Antimicrobial Activity : Zhuravel et al. (2005) synthesized and evaluated the antimicrobial activity of pyrano[2,3-c]pyridine derivatives, revealing significant antibacterial and antifungal efficacy (Zhuravel et al., 2005).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4O2/c1-2-10-27-12-16(21(29)25-14-8-9-18(23)19(24)11-14)20-17(13-27)22(30)28(26-20)15-6-4-3-5-7-15/h3-9,11-13H,2,10H2,1H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHJRTXDQFSKPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amino}propyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2401565.png)




![Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate;hydrochloride](/img/structure/B2401572.png)
![1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepine dihydrochloride](/img/structure/B2401573.png)





![5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2401586.png)
![N-cyclohexyl-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2401587.png)
